molecular formula C27H30O15 B12308868 Genistein7,4'-di-O-beta-D-glucopyranoside

Genistein7,4'-di-O-beta-D-glucopyranoside

Cat. No.: B12308868
M. Wt: 594.5 g/mol
InChI Key: OUJDQONJYHNTDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Genistein 7,4’-di-O-beta-D-glucopyranoside involves the glycosylation of genistein. The reaction typically uses glucosyl donors such as glucopyranosyl bromide in the presence of a catalyst like silver carbonate. The reaction is carried out in an organic solvent like dichloromethane under an inert atmosphere .

Industrial Production Methods

Industrial production of Genistein 7,4’-di-O-beta-D-glucopyranoside often involves extraction from plant sources, particularly from Lupinus hartwegi. The extraction process includes solvent extraction followed by purification using techniques like high-performance liquid chromatography (HPLC) to achieve a purity of ≥98% .

Chemical Reactions Analysis

Types of Reactions

Genistein 7,4’-di-O-beta-D-glucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Genistein 7,4’-di-O-beta-D-glucopyranoside has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying glycosylation reactions.

    Biology: Investigated for its estrogenic effects in cell lines like MCF-7.

    Medicine: Explored for its potential in treating postmenopausal symptoms, osteoporosis, and certain types of cancer.

    Industry: Utilized in the development of pharmaceuticals and nutraceuticals

Mechanism of Action

The mechanism of action of Genistein 7,4’-di-O-beta-D-glucopyranoside involves its interaction with estrogen receptors. It exhibits estrogenic proliferative effects by binding to estrogen receptors in cells like MCF-7. This binding activates estrogen-responsive genes, leading to cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    Genistin: Another isoflavone glycoside found in soybeans.

    Daidzin: An isoflavone glycoside similar to Genistein 7,4’-di-O-beta-D-glucopyranoside but with different glycosylation patterns.

    Glycitin: Another related isoflavone glycoside.

Uniqueness

Genistein 7,4’-di-O-beta-D-glucopyranoside is unique due to its specific glycosylation at the 7 and 4’ positions, which imparts distinct biological activities compared to other isoflavone glycosides .

Properties

IUPAC Name

5-hydroxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O15/c28-7-16-20(32)22(34)24(36)26(41-16)39-11-3-1-10(2-4-11)13-9-38-15-6-12(5-14(30)18(15)19(13)31)40-27-25(37)23(35)21(33)17(8-29)42-27/h1-6,9,16-17,20-30,32-37H,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUJDQONJYHNTDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O15
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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